3-Amino-3-cyclopropylpropanoic acid
Overview
Description
3-Amino-3-cyclopropylpropanoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of beta-alanine, featuring a cyclopropyl group attached to the beta carbon
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .
Mode of Action
As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of tartaric acid with cyclopropanecarboxaldehyde, followed by subsequent reactions to introduce the amino group and finalize the structure .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Amino-2,2-dimethylpropanoic acid: An intermediate for the synthesis of 2,4-diaminopyrimidine.
Beta-alanine: A simpler analog without the cyclopropyl group.
Cyclopropylalanine: Another cyclopropyl-containing amino acid with different structural features.
Uniqueness: 3-Amino-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-3-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436203 | |
Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331633-72-8 | |
Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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